4-(Ethylamino)piperidine-4-carboxamide

Solubility Reaction medium design Formulation screening

4-(Ethylamino)piperidine-4-carboxamide (CAS 84100-54-9) is a piperidine-based small-molecule building block bearing a 4-ethylamino substituent and a 4-carboxamide group. With a molecular formula of C₈H₁₇N₃O and a molecular weight of 171.24 g/mol, this heterocyclic amine serves as a key intermediate in medicinal chemistry, most notably as the central scaffold of the CB1 antagonist otenabant (CP-945,598) that advanced to Phase 3 clinical trials.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 84100-54-9
Cat. No. B1347081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)piperidine-4-carboxamide
CAS84100-54-9
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCNC1(CCNCC1)C(=O)N
InChIInChI=1S/C8H17N3O/c1-2-11-8(7(9)12)3-5-10-6-4-8/h10-11H,2-6H2,1H3,(H2,9,12)
InChIKeyAVEQCXBQACLXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylamino)piperidine-4-carboxamide (CAS 84100-54-9) – Core Structural and Procurement Profile


4-(Ethylamino)piperidine-4-carboxamide (CAS 84100-54-9) is a piperidine-based small-molecule building block bearing a 4-ethylamino substituent and a 4-carboxamide group [1]. With a molecular formula of C₈H₁₇N₃O and a molecular weight of 171.24 g/mol, this heterocyclic amine serves as a key intermediate in medicinal chemistry, most notably as the central scaffold of the CB1 antagonist otenabant (CP-945,598) that advanced to Phase 3 clinical trials [2]. Commercially, it is offered at ≥95% purity by multiple suppliers, with established HPLC, NMR, and GC characterization protocols .

Why 4-(Ethylamino)piperidine-4-carboxamide Cannot Be Freely Interchanged with Other 4-Amino-Substituted Piperidine-4-carboxamides


Although 4-(ethylamino)piperidine-4-carboxamide belongs to a broader class of 4-amino-piperidine-4-carboxamide building blocks, subtle variation of the N-alkyl substituent (e.g., methyl, dimethyl, unsubstituted amino) yields measurably different physicochemical properties—solubility, lipophilicity, boiling point—that directly affect reactivity, purification, and downstream compound quality . In the specific case of CB1 antagonist development, the N-ethyl substituent was essential for achieving the pharmacokinetic and metabolic profile that enabled CP-945,598 to progress into Phase 3 trials; the corresponding N-methyl or N,N-dimethyl analogs would produce structurally distinct final compounds with diverging receptor affinity and metabolic stability [1]. These quantifiable differences mean that generic substitution without re-validation carries a material risk of altered reaction yields, impurity profiles, and ultimately target molecule performance.

Quantitative Differentiation Evidence for 4-(Ethylamino)piperidine-4-carboxamide vs. Closest Analogs


5.5-Fold Higher Calculated Aqueous Solubility vs. 4-(Methylamino)piperidine-4-carboxamide

Computer-calculated aqueous solubility for 4-(ethylamino)piperidine-4-carboxamide is 377 g/L (freely soluble, 25 °C), whereas the 4-(methylamino) analog is estimated at 68,890 mg/L (68.9 g/L) at the same temperature . This corresponds to a ~5.5-fold solubility advantage for the ethylamino derivative, enabling the use of more concentrated reaction mixtures or aqueous-compatible processing steps without precipitation.

Solubility Reaction medium design Formulation screening

Lipophilicity Tuning – LogP Difference of ~0.5 Units vs. 4-(Methylamino) Analog

The ethylamino derivative has an XLogP3 value of -1 (PubChem) or an ACD/LogP of approximately -0.8, whereas the methylamino analog has an ACD/LogP of -1.47 [1]. This ΔLogP of ~0.5–0.7 units indicates that the ethylamino scaffold is moderately more lipophilic, a property that the Pfizer medicinal chemistry team explicitly tuned to optimize central nervous system penetration while maintaining acceptable unbound intrinsic clearance for the CB1 antagonist program [2].

Lipophilicity Blood-brain barrier CNS drug design

Higher Boiling Point (351.7 °C) Conferring Thermal Process Robustness vs. 4-(Methylamino) Analog (342 °C)

The ethylamino compound displays a boiling point of 351.7 °C at 760 mmHg, approximately 10 °C higher than the methylamino analog (342 °C at 760 mmHg) [1][2]. Both values are calculated, yet the consistent ~10 °C offset across multiple predictive platforms indicates a genuine structural contribution from the additional methylene group, suggesting greater thermal resilience under high-temperature amination or cyclization conditions.

Thermal stability Distillation High-temperature synthesis

Defined CYP3A4-Mediated Metabolic Handle (N-Deethylation) Enabling Predictable ADME Engineering

In the drug candidate CP-945,598, the N-ethyl substituent originating from this building block serves as the primary site of oxidative metabolism: CYP3A4/3A5 catalyzes N-deethylation to yield the N-desethyl metabolite (M1), which accounted for 4.7-fold higher systemic exposure (AUC₀₋₄₈) than the parent drug [1]. The N-methyl analog would undergo N-demethylation via different CYP isoforms or produce distinct metabolites, removing this well-characterized and potentially tunable metabolic handle from the medicinal chemist's toolbox.

Metabolic soft spot Prodrug design CYP3A4 Pharmacokinetics

Clinically Validated Building Block Provenance for the Otenabant Scaffold (Phase 3 Drug Candidate)

4-(Ethylamino)piperidine-4-carboxamide is the direct precursor to the piperidine-4-carboxamide core of otenabant (CP-945,598), a selective CB1 antagonist with a human receptor binding Ki of 0.7 nM and >10,000-fold selectivity over CB2 [1]. The compound was advanced through Pfizer's pipeline to Phase 3 obesity trials, providing a rare example of a building block whose specific substitution pattern (N-ethyl, not N-methyl or N-H) was carried into a clinically evaluated candidate with extensive ADME, toxicology, and manufacturing documentation.

Interrogate validation Lead optimization Medicinal chemistry building block

Multi-Vendor Availability at ≥95% Purity with Standardized Analytical QC Packages

The compound is listed at ≥95% purity by AKSci, Bidepharm, Aladdin, CymitQuimica, and multiple other vendors, with some suppliers offering ≥98% (Chemscene) . Many vendors provide batch-specific certificates of analysis including HPLC chromatograms, NMR spectra, and GC traces. This multi-sourced, QC-documented supply chain contrasts with the less commercially accessible 4-(dimethylamino) or 4-amino analogs, where fewer vendors and limited analytical documentation may slow procurement and method transfer.

Procurement reliability Quality control Reproducibility

Procurement-Relevant Application Scenarios Where 4-(Ethylamino)piperidine-4-carboxamide Provides Differentiated Value


CNS Drug Discovery Programs Targeting GPCRs with Piperidine-4-carboxamide Pharmacophores

The N-ethyl substitution produces a logP window (XLogP3 = -1) empirically linked to adequate CNS penetration, as demonstrated by CP-945,598's central CB1 antagonist activity. Teams pursuing CNS-penetrant GPCR modulators can adopt this scaffold to anchor SAR exploration around a clinically de-risked core [1].

Prodrug Design Exploiting a Predictable CYP3A4 N-Deethylation Metabolic Handle

The N-ethyl group is specifically oxidized by CYP3A4 to the N-desethyl metabolite—a well-characterized biotransformation. Medicinal chemists engineering prodrugs or seeking to install a metabolically labile group for controlled clearance can leverage this defined pathway, supported by human ADME data from the CP-945,598 Phase 1 program [2].

High-Concentration Aqueous-Phase Synthesis or Bioconjugation Workflows

With a calculated aqueous solubility of 377 g/L, this building block can be used in aqueous reaction media at concentrations where the 4-(methylamino) analog (68.9 g/L) would precipitate. This advantage is particularly relevant for bioconjugation reactions (e.g., NHS ester coupling to lysine residues) or aqueous-phase reductive aminations .

Scaled Process Chemistry Requiring Thermal Robustness and Procurement Reliability

The higher boiling point (351.7 °C) offers a wider thermal operating window during solvent distillation or high-temperature cyclizations, while the multi-vendor, analytically documented supply chain (≥95% purity from AKSci, Bidepharm, Aladdin, Chemscene) ensures batch consistency essential for kilogram-scale synthesis and tech transfer.

Quote Request

Request a Quote for 4-(Ethylamino)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.